![molecular formula C18H15NO2S B5797330 N-{4-[(phenylthio)methyl]phenyl}-2-furamide](/img/structure/B5797330.png)
N-{4-[(phenylthio)methyl]phenyl}-2-furamide
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Overview
Description
N-{4-[(phenylthio)methyl]phenyl}-2-furamide, also known as PTMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PTMF is a furan derivative that has been synthesized and studied for its various applications in the field of medicinal chemistry. In
Scientific Research Applications
N-{4-[(phenylthio)methyl]phenyl}-2-furamide has been studied extensively for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been its anti-inflammatory properties. Studies have shown that N-{4-[(phenylthio)methyl]phenyl}-2-furamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the potential anticancer properties of N-{4-[(phenylthio)methyl]phenyl}-2-furamide. Studies have shown that N-{4-[(phenylthio)methyl]phenyl}-2-furamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-{4-[(phenylthio)methyl]phenyl}-2-furamide has also been shown to inhibit the growth and metastasis of cancer cells in vivo, making it a promising candidate for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of N-{4-[(phenylthio)methyl]phenyl}-2-furamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that N-{4-[(phenylthio)methyl]phenyl}-2-furamide inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. By inhibiting NF-κB, N-{4-[(phenylthio)methyl]phenyl}-2-furamide may reduce the production of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-{4-[(phenylthio)methyl]phenyl}-2-furamide can have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, N-{4-[(phenylthio)methyl]phenyl}-2-furamide has been shown to have antioxidant properties, which may protect cells from oxidative damage. At higher concentrations, N-{4-[(phenylthio)methyl]phenyl}-2-furamide can induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{4-[(phenylthio)methyl]phenyl}-2-furamide in lab experiments is its relatively simple synthesis method and high yield. N-{4-[(phenylthio)methyl]phenyl}-2-furamide is also stable under various conditions, making it easy to handle and store. However, one limitation of N-{4-[(phenylthio)methyl]phenyl}-2-furamide is its low solubility in water, which can make it challenging to work with in aqueous environments. Additionally, N-{4-[(phenylthio)methyl]phenyl}-2-furamide can be toxic at high concentrations, which requires careful handling and safety precautions.
Future Directions
There are several future directions for research on N-{4-[(phenylthio)methyl]phenyl}-2-furamide. One area of interest is the development of N-{4-[(phenylthio)methyl]phenyl}-2-furamide as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of N-{4-[(phenylthio)methyl]phenyl}-2-furamide as an anticancer drug, either as a standalone therapy or in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(phenylthio)methyl]phenyl}-2-furamide and its potential side effects and toxicity.
Synthesis Methods
The synthesis of N-{4-[(phenylthio)methyl]phenyl}-2-furamide involves the reaction of 4-(chloromethyl)phenyl phenyl sulfide with furfurylamine. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is obtained through a simple purification process. The yield of the reaction is typically around 60%, and the purity of the product can be confirmed through various analytical techniques such as NMR and HPLC.
properties
IUPAC Name |
N-[4-(phenylsulfanylmethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-18(17-7-4-12-21-17)19-15-10-8-14(9-11-15)13-22-16-5-2-1-3-6-16/h1-12H,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECVTNKFNNYVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49818960 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(phenylsulfanylmethyl)phenyl]furan-2-carboxamide |
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